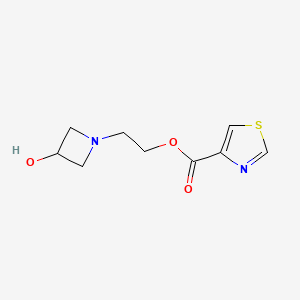

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-(3-hydroxyazetidin-1-yl)ethyl 1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H12N2O3S/c12-7-3-11(4-7)1-2-14-9(13)8-5-15-6-10-8/h5-7,12H,1-4H2 |

InChI Key |

OTCRZTAKYXCIQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CCOC(=O)C2=CSC=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of thiazole-4-carboxylic acid with 2-bromoethylamine to form the intermediate 2-(2-bromoethyl)thiazole-4-carboxylate. This intermediate is then reacted with azetidine-3-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Details:

- Molecular Formula: C9H12N2O3S

- Molecular Weight: 228.27 g/mol

- IUPAC Name: 2-(3-hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate

- Canonical SMILES: C1C(CN1CCOC(=O)C2=CSC=N2)O

The compound features both a thiazole ring, which contains sulfur and nitrogen, and an azetidine ring. These structural components contribute to its diverse reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry:

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, potentially leading to the development of new treatments for diseases such as cancer and infections.

Case Study: Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant cytotoxicity against cancer cell lines. For instance, a study evaluated a series of thiazole derivatives and found that those similar to 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate showed promising results in inhibiting tumor growth in vitro .

2. Antimicrobial Properties:

The compound shows potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics or antifungal agents. Its thiazole structure is known for engaging in interactions that disrupt microbial cellular processes.

Case Study: Antimicrobial Efficacy

In vitro studies have indicated that derivatives of thiazole exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds structurally related to 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Chemical Synthesis:

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules in pharmaceutical chemistry.

Table 1: Synthetic Routes for 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Alkylation | Thiazole-4-carboxylic acid + 2-bromoethylamine | Intermediate |

| 2 | Nucleophilic Substitution | Intermediate + Azetidine-3-ol (basic conditions) | Final Product |

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituents:

Computational and Structural Insights

- DFT Analysis: Studies on nitro-substituted thiazoles revealed that electron-withdrawing groups (–NO₂) stabilize the LUMO, facilitating charge transfer interactions . The hydroxyazetidine group’s polar nature may similarly modulate electronic properties, though its impact on conjugation requires further study.

- Crystallography : π–π stacking interactions (e.g., 3.4 Å in ethyl 2-nitrobenzylidene derivatives) are critical for molecular packing . The hydroxyazetidine’s hydroxyl group could introduce hydrogen-bonding networks, altering crystal lattice stability.

Key Advantages and Limitations of the Target Compound

- Enhanced water solubility compared to nitro- or thienyl-substituted analogs.

- Limitations: Synthetic complexity due to the azetidine ring’s strain and stereochemistry. No direct experimental data on pharmacokinetics or toxicity.

Biological Activity

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the pharmacological profile of the compound, making it a subject of various studies aimed at understanding its potential therapeutic uses.

Antimicrobial Activity

Thiazole derivatives, including 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate, have demonstrated significant antimicrobial properties. Research has shown that compounds with thiazole rings exhibit activity against a range of bacterial and fungal strains. For instance, studies indicate that modifications in the substituents on the thiazole ring can enhance activity against specific pathogens, suggesting a strong correlation between structure and efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively documented. A review highlighted that certain thiazole compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electron-donating groups and specific substitutions on the thiazole ring have been linked to increased potency against cancer cells .

The mechanisms underlying the biological activities of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate involve multiple pathways:

- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit enzymes critical for bacterial survival and cancer cell proliferation. For example, they may act as inhibitors of carbonic anhydrase, which is implicated in tumor growth and metastasis .

- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect has been attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the thiazole ring significantly impact biological activity. For instance:

Case Studies

- Antitumor Activity : A study evaluated a series of thiazole derivatives against various cancer cell lines, revealing that 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate exhibited notable cytotoxicity with an IC50 value lower than that of several reference drugs .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, where the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 2-(3-hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate, and what critical reaction conditions ensure high yield and purity?

The synthesis of thiazole-4-carboxylate derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example:

- Thiazole Ring Formation : Ethyl 2-bromoacetate reacts with thiourea under basic conditions to form the thiazole core, followed by esterification or amidation for side-chain modifications .

- Azetidine Coupling : The 3-hydroxyazetidine moiety can be introduced via nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC), requiring anhydrous solvents (e.g., THF) and catalysts like copper sulfate/sodium ascorbate .

- Critical Conditions : pH control (e.g., phosphate buffer for thiol-mediated reactions), inert atmospheres (N₂/Ar), and purification via silica gel chromatography or preparative HPLC are essential for minimizing side products .

Q. How is structural characterization of this compound validated, and what analytical techniques are most reliable?

Structural validation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiazole C4 carboxylate at δ ~165 ppm, azetidine protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, ensuring bond length/angle accuracy .

Advanced Research Questions

Q. What in vitro biological activities have been reported for thiazole-4-carboxylate analogs, and how do structural modifications influence potency?

- Anticancer Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate derivatives show IC₅₀ values <10 μM against leukemia (RPMI-8226) and solid tumor cell lines. The 3-hydroxyazetidine group enhances solubility and target binding via hydrogen bonding .

- Antimicrobial Effects : Thiazole derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit broad-spectrum activity. For example, 4-carboxylate analogs disrupt bacterial membrane synthesis .

- Structure-Activity Relationship (SAR) :

- Azetidine Modifications : N-alkylation reduces cytotoxicity but improves metabolic stability.

- Thiazole Substituents : Bulky aryl groups at C2 increase selectivity for kinase targets (e.g., CLK kinases) .

Q. How do researchers resolve contradictions in data between computational predictions and experimental results for this compound?

Discrepancies often arise in:

- Docking vs. Bioassays : For example, predicted strong binding to DNA topoisomerase II may not correlate with low cytotoxicity due to poor cellular uptake. Solutions include:

- Metabolic Stability : Predicted CYP450 resistance may conflict with rapid in vivo clearance. Microsomal stability assays guide prodrug strategies (e.g., tert-butyl ester protection) .

Q. What methodologies are employed to study the compound’s mechanism of action in complex biological systems?

- Transcriptomics/Proteomics : RNA-seq and LC-MS/MS identify differentially expressed pathways (e.g., apoptosis markers like caspase-3) .

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) pinpoint targets like AKT or ERK1/2 .

- CRISPR Screening : Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., BRCA1-deficient cells) .

Methodological Challenges and Solutions

Q. What are the key pitfalls in scaling up synthesis, and how are they addressed?

- Low Yield in Coupling Steps : Azetidine-thiazole coupling may suffer from steric hindrance. Use of microwave-assisted synthesis (100–150°C, 30 min) improves efficiency .

- Purification Difficulties : Polar byproducts complicate isolation. Reverse-phase HPLC with acetonitrile/water gradients (5→95% ACN) resolves this .

Q. How is enantiomeric purity of the 3-hydroxyazetidine moiety ensured during synthesis?

- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H) with hexane/isopropanol eluents .

- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of ketones with chiral ligands (e.g., BINAP) achieves >95% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.